2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of a hydrazine derivative with a suitable benzothiazinone precursor. Common reaction conditions may include:
Solvents: Dimethylformamide (DMF), ethanol, or water.
Catalysts: Acid or base catalysts depending on the specific reaction pathway.
Temperature: Reactions may be conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the hydrazine group to amines.
Substitution: Nucleophilic substitution reactions at the benzothiazinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition: Blocking the activity of key enzymes or receptors.
Activation: Enhancing the activity of certain biological pathways.
Binding: Interacting with nucleic acids to modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar structural features.
Benzothiazine: A related compound with a different substitution pattern.
Hydrazinylbenzothiazole: A compound with a similar hydrazine functional group.
Uniqueness
2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific combination of functional groups and ring structure, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
65195-29-1 |
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Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-hydrazinyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H9N3OS/c9-11-8-7(12)10-5-3-1-2-4-6(5)13-8/h1-4,8,11H,9H2,(H,10,12) |
InChI Key |
UPJLNJYXFJSTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)NN |
Origin of Product |
United States |
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